molecular formula C10H14N2O4 B3202268 2-(2-Cyano-vinylamino)-malonic acid diethyl ester CAS No. 1021175-71-2

2-(2-Cyano-vinylamino)-malonic acid diethyl ester

Cat. No. B3202268
CAS RN: 1021175-71-2
M. Wt: 226.23 g/mol
InChI Key: DRRYQZVIVAXIKJ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Cyano-vinylamino)-malonic acid diethyl ester (2-CVD) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used for synthesizing various organometallic compounds, as well as for studying the structure and properties of proteins and nucleic acids. In addition, 2-CVD has been used in biochemical and physiological studies, as well as for the development of new drugs.

Scientific Research Applications

Chemical and Biochemical Applications

  • Polymeric Applications : A review on acrylamide chemistry, biochemistry, and safety highlights its use in polyacrylamide production, which serves various applications including soil conditioning, wastewater treatment, and as a laboratory solid support for protein separation by electrophoresis. This suggests that similar vinyl compounds, potentially including "2-(2-Cyano-vinylamino)-malonic acid diethyl ester", could have applications in polymer chemistry and biochemistry (Friedman, 2003).

  • Catalytic Routes for Chemical Synthesis : Research on the catalytic production of polyphenolic esters from biomass feedstocks explores synthetic approaches including biocatalysis and acid catalysis, indicating the potential for "2-(2-Cyano-vinylamino)-malonic acid diethyl ester" to be involved in catalytic synthesis processes for producing valuable chemical compounds (Faggiano et al., 2022).

  • Environmental and Safety Aspects : The presence of phthalic acid esters in the environment, their use as plasticizers, and the consequent ecological and health implications highlight the importance of understanding the environmental behavior of similar esters, including "2-(2-Cyano-vinylamino)-malonic acid diethyl ester". Studies assessing the chronic aquatic toxicity of phthalate ester plasticizers and their effects on aquatic organisms offer insights into environmental safety considerations (Staples et al., 2011).

  • Analytical and Synthetic Chemistry : Reviews on the analytical methods for detecting and quantifying esters in food and biological samples, as well as the chemical degradation of polymers by esters of H-phosphonic and phosphoric acids, provide a foundation for potential applications of "2-(2-Cyano-vinylamino)-malonic acid diethyl ester" in analytical chemistry and polymer science (Crews et al., 2013).

Mechanism of Action

Target of Action

It’s known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Organoboron compounds can be converted into a broad range of functional groups, affecting various biochemical pathways . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that boronic esters, such as pinacol boronic esters, are usually bench stable, easy to purify, and often even commercially available . These features suggest good bioavailability. The removal of the boron moiety at the end of a sequence can present challenges .

Result of Action

The use of organoboron compounds in suzuki–miyaura coupling results in the formation of new carbon–carbon bonds , which can lead to the synthesis of complex organic molecules.

Action Environment

The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry . These compounds are only marginally stable in water .

properties

IUPAC Name

diethyl 2-[[(E)-2-cyanoethenyl]amino]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-3-15-9(13)8(10(14)16-4-2)12-7-5-6-11/h5,7-8,12H,3-4H2,1-2H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRYQZVIVAXIKJ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C(=O)OCC)N/C=C/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyano-vinylamino)-malonic acid diethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Cyano-vinylamino)-malonic acid diethyl ester
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2-(2-Cyano-vinylamino)-malonic acid diethyl ester

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